1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a molecular weight of 417.46 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazole ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions at other sites in the molecule. The piperidine and pyrazole rings can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
®-3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid: This compound contains a biphenyl group and is used in different applications.
Uniqueness
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its versatility in various chemical reactions. Its structure allows for selective modifications, making it a valuable tool in organic synthesis and scientific research .
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)16-13-25-27(14-16)17-9-11-26(12-10-17)24(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,17,22H,9-12,15H2,(H,28,29) |
InChI Key |
AQYZISLAIFAIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=C(C=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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